REACTION_CXSMILES
|
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15](=O)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:10]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.NN>C(O)COCCO>[CH2:15]([C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:10]=1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|
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Name
|
|
Quantity
|
197 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC(=CC=C1)C(C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
540 mL
|
Type
|
solvent
|
Smiles
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C(COCCO)O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
160 °C
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Type
|
CUSTOM
|
Details
|
stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 4 neck, 1 liter flask fitted with thermocouple, mechanical stirrer, Barrett trap with condenser
|
Type
|
CUSTOM
|
Details
|
while collecting water and excess hydrazine hydrate in a Barrett trap
|
Type
|
ADDITION
|
Details
|
Potassium hydroxide (43.7 g) was slowly added over 0.5 hour while the temperature
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
was slowly increased to 200° C
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at 200° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
1 L of water was added
|
Type
|
CUSTOM
|
Details
|
The contents were transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
The reactor was rinsed with 250 ml dichloromethane
|
Type
|
ADDITION
|
Details
|
the rinse added to the water layer
|
Type
|
EXTRACTION
|
Details
|
The water was extracted three times with dichloromethane (250 ml each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed on a rotary evaporator
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=CC(=CC=C1)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 168.3 g | |
YIELD: PERCENTYIELD | 94.7% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |